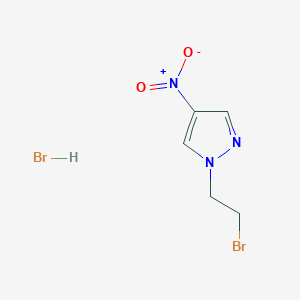

1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide

Overview

Description

“1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide” is likely a brominated, nitro-substituted pyrazole compound. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds such as 2-bromoethylamine hydrobromide are used as reactants in the synthesis of various compounds . They can participate in reactions like S-alkylation-cyclodeamination of thioamides/haloamines, P-alkylation of secondary phosphines, and mono-N-alkylation of primary amines, diamines, and polyamines .

Scientific Research Applications

Synthesis and Catalysis

Synthesis of Tetrahydrobenzo(b)pyran Derivatives : An efficient approach for synthesizing 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives was reported, utilizing hexadecyltrimethyl ammonium bromide as a catalyst in aqueous media. This method offers neutral conditions, high yields, and a simple work-up procedure, highlighting the use of water as an environmentally friendly solvent (Jin et al., 2004).

Sodium Bromide Catalyzed Synthesis : Another study described the sodium bromide-catalyzed synthesis of tetrahydrobenzo[b]pyrans through a three-component cyclocondensation under microwave irradiation in solvent-free conditions. This method results in highly functionalized tetrahydrobenzo[b]pyrans with excellent yields (Devi & Bhuyan, 2004).

Corrosion Inhibition

Heterocyclic Diazoles as Corrosion Inhibitors : A study investigated the inhibitive properties of heterocyclic diazoles, including 4-nitropyrazole, for iron corrosion in acidic environments. The findings indicated that these compounds, except for 4-nitropyrazole, increased charge-transfer resistance and reduced corrosion current, demonstrating their potential as corrosion inhibitors (Babić-Samardžija et al., 2005).

Chemical Reactivity and Structural Analysis

Reactivity of 5-Aminopyrazoles : Research focused on the palladium-catalyzed direct C4-arylation of pyrazole derivatives bearing a cyclopropyl group at the C3-position and an amino substituent at C5. This process allowed for regioselective synthesis of C4-arylated pyrazoles without compromising the cyclopropyl unit, demonstrating the versatility of these compounds in chemical synthesis (Sidhom et al., 2018).

Structure and Tautomerism of 4-Bromo Substituted 1H-Pyrazoles : A study explored the tautomerism of 4-bromo-1H-pyrazoles both in solid state and solution using spectroscopy and X-ray crystallography. The results showed a preference for the 3-bromo tautomer, contributing to the understanding of structural dynamics in substituted pyrazoles (Trofimenko et al., 2007).

properties

IUPAC Name |

1-(2-bromoethyl)-4-nitropyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2.BrH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLNFTFOUFWQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCBr)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)